3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide” is a cell-permeable furylidenebenzohydrazide compound that acts as an inhibitor of Eya2 ED tyrosine phosphatase . It is also known as Eya2 Phosphatase Inhibitor, MLS000544460 .
Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide” has been analyzed using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.Scientific Research Applications
- Research Focus : Structural analysis, crystallography, and optimization of this compound for anti-TB therapy .
- Implications : By disrupting iron acquisition, it hampers Mtb’s ability to establish and maintain infection .
- Research Efforts : Investigating its efficacy, safety, and potential synergies with existing drugs .
- Relevance : Organofluorines have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Antimycobacterial Activity
Iron Acquisition Inhibition
Drug Development
Chemical Synthesis Optimization
Organofluorine Chemistry
Crystal Structure Studies
Mechanism of Action
properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-23-16-5-4-13(11-14(16)19)18(22)20-12-15(17-3-2-8-24-17)21-6-9-25-10-7-21/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNFATBHZVPDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.